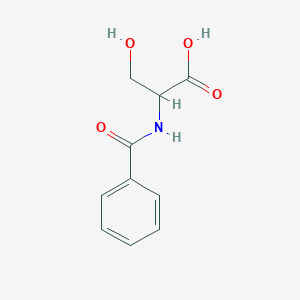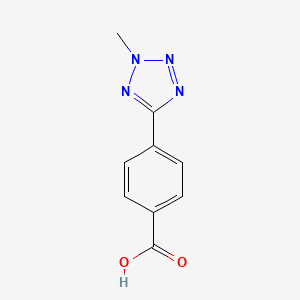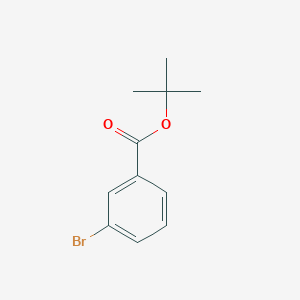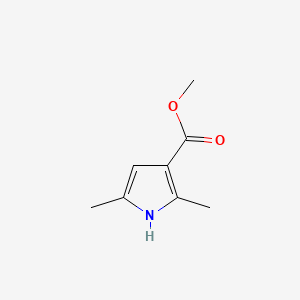
Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
Vue d'ensemble
Description
Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are heterocyclic aromatic compounds containing a five-membered ring with four carbon atoms and one nitrogen atom. The methyl and carboxylate groups attached to the pyrrole ring influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related pyrrole derivatives has been explored in various studies. For instance, the green synthesis of methyl pyrrole-2-carboxylate was achieved using dimethyl carbonate as a methoxycarbonylation agent over K2CO3/ZnO catalysts under optimized conditions, yielding a selectivity of 72.2% and a yield of 35.5% . This method presents an environmentally friendly approach to synthesizing pyrrole derivatives. Additionally, the AlCl3-promoted reaction of methyl 2,5-dimethylpyrrole-1-carboxylate with dimethyl acetylenedicarboxylate led to the formation of a 2H-pyrrole derivative, showcasing the reactivity of the pyrrole ring under certain conditions .
Molecular Structure Analysis
The molecular structure and properties of pyrrole derivatives have been extensively studied using quantum chemical calculations, including density functional theory (DFT). For example, the molecular structure, spectroscopic properties, and multiple interaction analyses of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its dimer were characterized by various spectroscopic methods and DFT calculations . These studies provide insights into the electronic structure and potential reactivity of pyrrole derivatives.
Chemical Reactions Analysis
Pyrrole derivatives undergo various chemical reactions, including condensation and dimerization. The formation of dimers through intermolecular hydrogen bonding is a common theme in the chemistry of pyrrole derivatives, as evidenced by the synthesis and analysis of different substituted pyrrole-2-carboxylates . These dimers exhibit unique spectroscopic properties and molecular interactions, which are crucial for understanding the reactivity of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The presence of substituents such as methyl and carboxylate groups can affect the compound's boiling point, solubility, and stability. The vibrational analysis of these compounds often shows red shifts in certain vibrational modes due to dimer formation, indicating changes in bond strength and molecular interactions . The thermodynamic parameters calculated for these compounds suggest that their formation is exothermic and spontaneous at room temperature .
Applications De Recherche Scientifique
Antimicrobial Agents
- Synthesis and Antimicrobial Activity : Novel derivatives of methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate have been synthesized and evaluated for their antimicrobial activities. These compounds, due to their heterocyclic ring structure, demonstrated significant antibacterial and antifungal properties, with enhanced activity observed upon the introduction of a methoxy group (Hublikar et al., 2019).
Chemical Reactions and Synthesis
- Carbomethoxyl Migration : Research involving the reaction of methyl 2,5-dimethylpyrrole-1-carboxylate with certain compounds resulted in the formation of 2,5-dimethyl-2-tricarbomethoxyvinyl-2H-pyrrole, a compound established through detailed nuclear magnetic resonance studies (Matheson et al., 1979).
Calcium Channel Activation
- Calcium Channel Activator : Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate derivatives have been identified as a new class of calcium channel activators. These compounds, specifically FPL 64176, demonstrate potent activity on calcium uptake into cells and could be vital for studying calcium channels in various cell types (Baxter et al., 1993).
Pyrrole Studies
- Oxidation Studies : Research into the aerial oxidation of 4-substituted 3-amino-2,5-dimethylpyrroles resulted in the isolation of 2-hydroxy-2H-pyrroles, with the structural confirmation obtained via X-ray crystallographic analysis. This highlights the reactivity and transformation potential of such compounds (Cirrincione et al., 1987).
Synthesis of Pyrrole Derivatives
- Synthesis via Continuous Flow : The synthesis of 2,5-dihydro-1H-pyrrole-3-carboxylates, important for creating high-value pyrroles, has been achieved through continuous flow ring-closing metathesis. This method is environmentally friendly and efficient for large-scale synthesis (Drop et al., 2017).
Quantum Chemical Analysis
- Analysis of Pyrrole Anions : Quantum chemical analysis of the pyrrole anions' addition to carbon disulfide and carbon dioxide revealed insights into the stability of various compounds and the effects of substitution and steric hindrances (Kobychev et al., 2002).
Chemosensor Development
- Optical Chemosensor System : A pyrrole-containing hydrazone and its Cu2+ complex were synthesized, demonstrating utility as an optical chemosensor for the detection of Zn2+/Cu2+ and pyrophosphate, showing potential in biomedical applications(Yang et al., 2018).
Kinetic Studies
- Kinetic Effect of N-Pyrrole Substituent : Studies on methyl 2,5-dimethylpyrrole-3-carboxylates with different N-substituents provided insights into the kinetic effects these substituents have on the reactivity of pyrroles (Biava et al., 2004).
Green Synthesis Methods
- Environmentally Friendly Synthesis : The green synthesis of methyl pyrrole-1-carboxylate using dimethyl carbonate highlights a more environmentally friendly and efficient method for producing these compounds (Fan et al., 2008).
Safety And Hazards
“Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propriétés
IUPAC Name |
methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-5-4-7(6(2)9-5)8(10)11-3/h4,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWZEJIISPYZPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343855 | |
| Record name | Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | |
CAS RN |
69687-80-5 | |
| Record name | Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



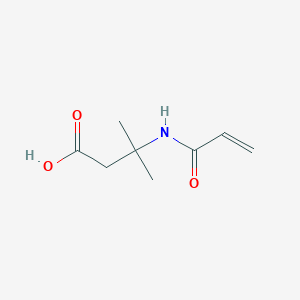
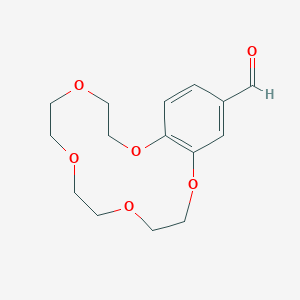
![1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B1330584.png)
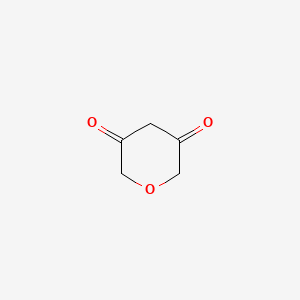
![2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1330587.png)
![Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B1330588.png)
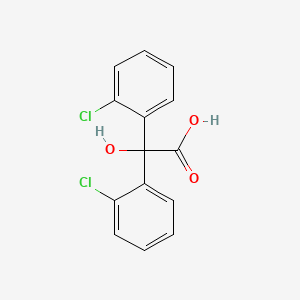
![2-[6-(Benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1330593.png)
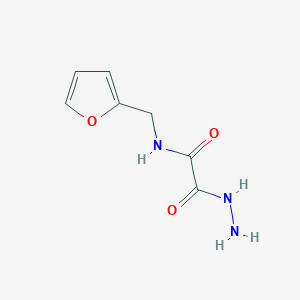
![4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one](/img/structure/B1330596.png)
![6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B1330599.png)
